N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the condensation of 4-ethylphenylthioamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-isopropylbenzamide
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Uniqueness
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is unique due to the presence of both the ethylphenyl and dimethylbenzamide groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets, making it a subject of interest for drug development.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that thiazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .
2. Anticancer Properties:
Studies have shown that compounds with thiazole structures can induce apoptosis in cancer cells by activating caspases and modulating cell signaling pathways . The ability to trigger programmed cell death is vital for developing anticancer therapies.
3. Antimicrobial Activity:
Thiazole derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of COX and LOX | |
Anticancer | Induction of apoptosis via caspase activation | |
Antimicrobial | Disruption of cell wall synthesis |
Case Study: Anticancer Effects
In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .
Table 2: Effect on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 10 | Caspase activation |
A549 | 20 | Cell cycle arrest |
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-4-15-6-9-16(10-7-15)18-12-24-20(21-18)22-19(23)17-8-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWVMIYWXJZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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